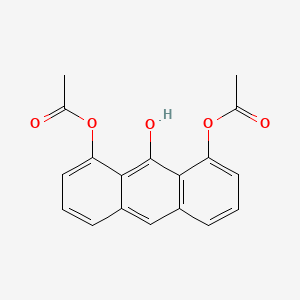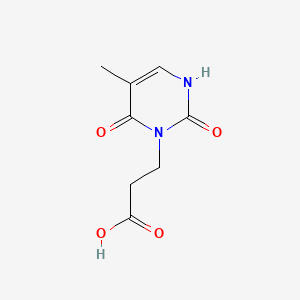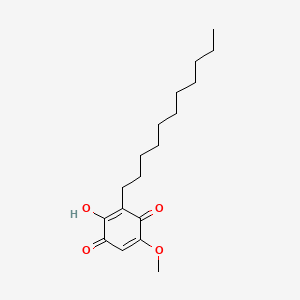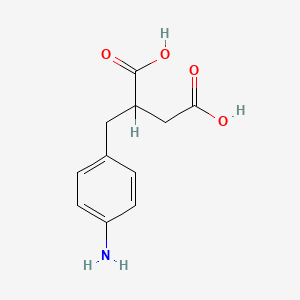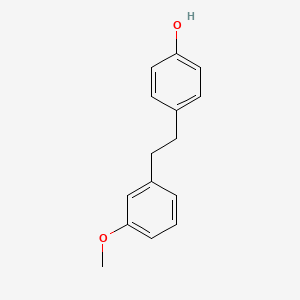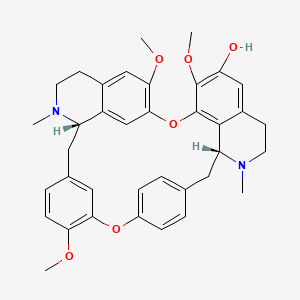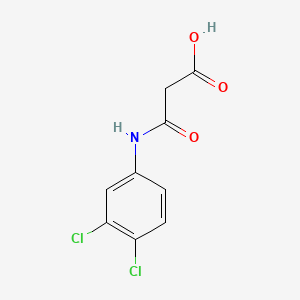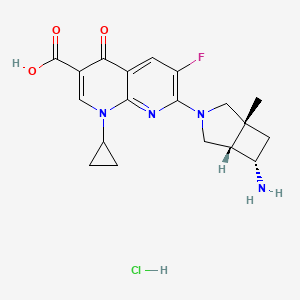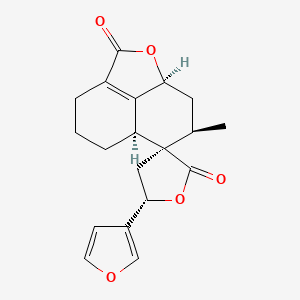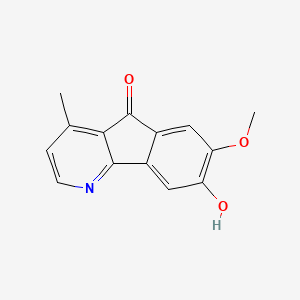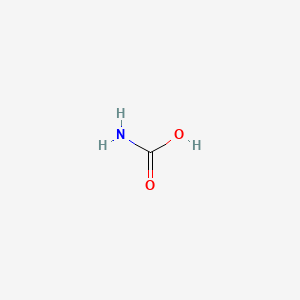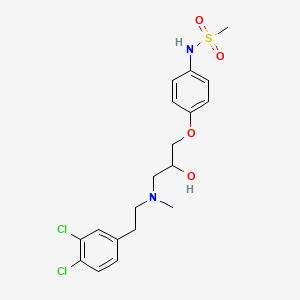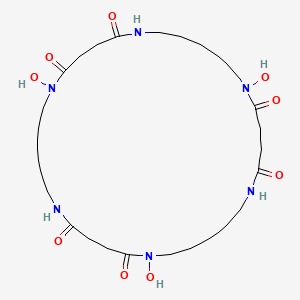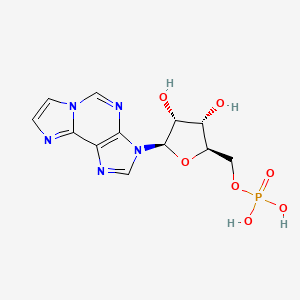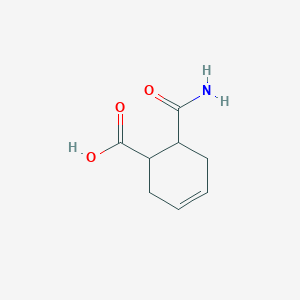
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-
説明
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, is a compound of interest due to its unique molecular structure and the presence of functional groups that offer a wide range of chemical reactivity and applications. The following sections delve into its synthesis, molecular structure analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related cyclohexene derivatives involves strategic steps like ring-closing metathesis and diastereoselective Grignard reactions. A notable method includes using L-serine as a starting material, which offers a more accessible alternative to (-)-shikimic acid or (-)-quinic acid. This approach has been successfully applied to synthesize functionalized cyclohexene skeletons with precise stereocontrol (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives, including 1-aminocyclohexane-1-carboxylic acid residues, has been extensively studied. Crystallographic analysis reveals that the cyclohexane rings adopt a near-perfect chair conformation. The positioning of amino and carbonyl groups significantly influences the molecule's overall conformation and reactivity (Valle et al., 1988).
Chemical Reactions and Properties
Cyclohexene derivatives undergo various chemical reactions, including bromination, epoxidation, and cycloaddition, leading to a diverse array of products. These reactions are influenced by the substrate's stereochemistry and the reaction conditions, demonstrating the compound's versatile chemical properties (Bellucci, Marioni, & Marsili, 1972).
Physical Properties Analysis
The physical properties of 3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)-, and related compounds are closely tied to their molecular structure. The conformation of the cyclohexane ring and the distribution of substituents affect the compound's density, melting point, and solubility. These properties are critical for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of cyclohexene derivatives, such as reactivity towards nucleophiles or electrophiles, are dictated by the presence and positioning of functional groups. Studies have highlighted how modifications to the cyclohexene core can lead to compounds with varied chemical behaviors, offering insights into designing molecules with specific reactivities for targeted applications (Kobayashi, Kamiyama, & Ohno, 1990).
科学的研究の応用
Synthesis and Chemical Properties
The study of cyclohexene derivatives, including their oxidation pathways, has provided insights into low-temperature oxidation mechanisms, leading to the formation of various compounds including benzene. This research is critical for understanding chemical reactions in industrial processes and environmental chemistry (Lemaire et al., 2001).
Cyclohexene compounds have been synthesized as intermediates for biologically active molecules, showing the versatility of these structures in medicinal chemistry and drug design. For instance, cyclohexene amino acids demonstrate potential as precursors for pharmacologically active compounds (Kiss & Fülöp, 2014).
Catalysis and Material Science
- Research on ring-closing metathesis has led to the development of cyclohexene derivatives with significant implications in synthetic organic chemistry. These methodologies offer pathways for constructing complex molecules from simpler precursors, highlighting the role of cyclohexene structures in material science (Cong & Yao, 2006).
Pharmaceutical Intermediates
- Cyclohexene derivatives have been explored as intermediates in the synthesis of compounds with antifungal, antibacterial, and analgesic activities. This research underscores the importance of cyclohexene-based structures in developing new therapeutic agents (Genady & Nakamura, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
Optically active 3-cyclohexene-1-carboxylic acid derivatives are important pharmaceutical intermediates . Due to the special rotatable structure, enantioselective preparation of chiral CHCA is hard to achieve . Future research may focus on developing more efficient methods for the synthesis of these compounds.
特性
IUPAC Name |
6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKWAUSBOZMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942400 | |
| Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexene-1-carboxylic acid, 6-(aminocarbonyl)- | |
CAS RN |
2028-12-8 | |
| Record name | Tetrahydrophthalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002028128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC191910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-[Hydroxy(imino)methyl]cyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-carbamoylcyclohex-3-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



